molecular formula C9H9BrO2 B1590899 Methyl 2-bromo-5-methylbenzoate CAS No. 90971-88-3

Methyl 2-bromo-5-methylbenzoate

Cat. No. B1590899
CAS RN: 90971-88-3
M. Wt: 229.07 g/mol
InChI Key: PYRAZCQFEMNXJA-UHFFFAOYSA-N
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Patent
US07534791B2

Procedure details

1 mL H2SO4 is added to 2-bromo-5-methyl-benzoic acid (7.5 g, 70 mmol) in 75 mL methanol. The reaction mixture is refluxed 16 hours and cooled to room temperature. 100 mL saturated NaHCO3 (aq) is added. Methanol is removed in vacuo. The resulting mixture is extracted with ethyl acetate. The organic phase is washed with brine, dried with MgSO4 and concentrated in vacuo to give the title compound.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Br:6][C:7]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[C:17]([O-])(O)=O.[Na+]>CO>[CH3:17][O:10][C:9](=[O:11])[C:8]1[CH:12]=[C:13]([CH3:16])[CH:14]=[CH:15][C:7]=1[Br:6] |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Methanol is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)C)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.